Ivaltinostat is a pan-histone deacetylase (HDAC) inhibitor [, ]. HDAC inhibitors are a class of compounds that interfere with the activity of histone deacetylase enzymes, leading to an increase in histone acetylation []. This alteration in histone acetylation can influence gene expression and impact various cellular processes, including cell growth, differentiation, and apoptosis []. Ivaltinostat has been investigated for its potential as an anti-cancer agent in various preclinical and clinical studies, particularly in combination with other chemotherapeutic drugs [, , ].
Ivaltinostat, also known by its developmental code CG-200745, is a small molecule compound that inhibits histone deacetylases (HDACs), enzymes involved in the removal of acetyl groups from lysine residues on histones and non-histone proteins. By inhibiting these enzymes, Ivaltinostat alters gene expression patterns that can lead to anti-tumor effects. It has been evaluated in clinical trials, particularly in combination with other chemotherapeutic agents like gemcitabine and erlotinib for treating advanced pancreatic cancer .
Specific parameters such as reaction conditions (temperature, solvent choice) and catalysts used during synthesis are usually optimized to maximize yield and minimize by-products.
Ivaltinostat features a complex molecular structure characterized by:
The three-dimensional conformation of Ivaltinostat allows it to effectively bind to the catalytic site of HDACs, facilitating the inhibition of their activity.
Ivaltinostat participates in several chemical reactions relevant to its function as an HDAC inhibitor:
The mechanism by which Ivaltinostat exerts its anti-cancer effects involves several key processes:
Clinical studies have shown that Ivaltinostat can enhance chemosensitivity in pancreatic cancer cells resistant to gemcitabine by modulating gene expression related to drug resistance .
Ivaltinostat exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
Ivaltinostat has significant potential applications in oncology:
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and non-histone proteins, leading to chromatin condensation and transcriptional repression. In solid tumors, aberrant HDAC overexpression silences tumor suppressor genes (e.g., RUNX3, p53) and disrupts DNA repair pathways like homologous recombination (HR) and base excision repair (BER). HDAC classes I (HDAC1–3, 8), II (HDAC4–7, 9–10), and IV (HDAC11) are Zn²⁺-dependent enzymes frequently dysregulated in cancers:
This dysregulation creates an "epigenetic blockade," locking cells in a pro-oncogenic state.
Table 1: HDAC Classes and Their Roles in Solid Tumors
Class | HDAC Isoforms | Primary Localization | Tumor-Promoting Functions | Associated Cancers |
---|---|---|---|---|
I | HDAC1, HDAC2, HDAC3, HDAC8 | Nucleus | Cell cycle progression, suppression of tumor suppressors | Breast, gastric, colon |
IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus/Cytoplasm | Immune evasion, metastasis | Pancreatic, lung |
IIb | HDAC6, HDAC10 | Cytoplasm | Protein aggregation, angiogenesis | Breast, ovarian |
IV | HDAC11 | Nucleus/Cytoplasm | IL-10 repression, immune modulation | Lymphoma, renal |
First-generation HDAC inhibitors (e.g., Vorinostat, Romidepsin) targeted hematologic malignancies by reactivating epigenetically silenced genes like p21 and BAX, inducing apoptosis in lymphoma cells. However, their efficacy in solid tumors was limited by:
Second-generation inhibitors address these challenges through:
Ivaltinostat is a pan-HDAC inhibitor targeting Classes I, II, and IV enzymes. Its hydroxamate zinc-binding group (ZBG) chelates the catalytic Zn²⁺ ion in HDAC active sites, blocking deacetylase activity [9]. Key developmental milestones:
Table 2: Ivaltinostat's Molecular Targets and Functional Impact
Target HDAC Class | Key Substrates | Biological Consequence |
---|---|---|
Class I (HDAC1/2/3) | p53, RUNX3 | Stabilization of tumor suppressors, cell cycle arrest |
Class IIb (HDAC6) | HSP90, α-tubulin | Disruption of chaperone function, anti-angiogenesis |
Class IV (HDAC11) | IL-10 | Enhanced T-cell-mediated tumor immunity |
Table 3: Ivaltinostat Development Timeline
Year | Milestone | Significance |
---|---|---|
Preclinical (2018–2021) | Synergy with gemcitabine/erlotinib | 40% tumor growth reduction in PDAC xenografts |
2022 | FDA orphan drug designation | Expedited development for pancreatic cancer |
2023–Present | Phase Ib/II trial (NCT05249101) | Randomized assessment of ivaltinostat + capecitabine vs. capecitabine alone in metastatic PDAC |
Ivaltinostat exemplifies the strategic shift toward epigenetic combination therapies, leveraging pan-HDAC inhibition to overcome stromal barriers and chemoresistance in solid tumors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7